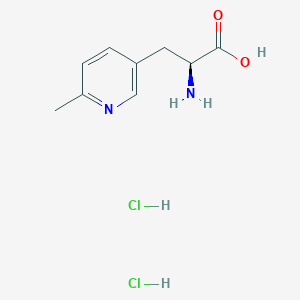
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research has demonstrated the utility of thiophene derivatives in the synthesis of various heterocyclic compounds, highlighting the importance of such structures in medicinal chemistry and drug development. For instance, thiophenylhydrazonoacetates have been utilized to synthesize a range of nitrogen nucleophile derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene compounds in heterocyclic synthesis (Mohareb et al., 2004).
Cannabinoid Receptor Research
Studies involving the cannabinoid CB1 receptors have made use of analogs similar to N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, particularly in the development of radioiodinated ligands like AM251. This research is pivotal for understanding the in vivo binding of cannabinoid receptors in the brain, contributing significantly to our knowledge of cannabinoid system functioning and its implications for treating various neurological conditions (Gatley et al., 1996).
Mycobacterium Tuberculosis Research
Compounds derived from piperidin-4-one, including tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This research highlights the potential of such derivatives in developing novel therapeutic agents against tuberculosis, demonstrating the critical role of heterocyclic compounds in addressing global health challenges (Samala et al., 2013).
Nanoparticle Catalysis
Innovative research has also explored the use of manganese oxide nanoparticles as catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This approach not only underscores the efficiency of nanoparticles in catalyzing such reactions but also contributes to the development of eco-friendly and economical methodologies in organic synthesis, with potential applications in drug development and materials science (Shehab & El-Shwiniy, 2018).
Propriétés
IUPAC Name |
N-(oxan-4-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(16-12-3-8-19-9-4-12)17-6-1-13(2-7-17)20-14-5-10-21-11-14/h5,10-13H,1-4,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBCODSFHXXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)

![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)
![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)

![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)

